

Methyl 3-methylenecyclobutanecarboxylate: A Technical Guide to Safe Handling and Application in Synthesis

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Compound of Interest

Compound Name: *Methyl 3-methylenecyclobutanecarboxylate*

Cat. No.: *B107114*

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Abstract

This technical guide provides a comprehensive overview of **Methyl 3-methylenecyclobutanecarboxylate** (CAS No. 15963-40-3), a versatile building block in modern organic and medicinal chemistry. The unique structural features of this compound, namely its strained cyclobutane core and a reactive exocyclic double bond, make it a valuable intermediate for the synthesis of complex molecular architectures.^{[1][2]} This document is intended for researchers, scientists, and drug development professionals, offering in-depth information on its chemical properties, safe handling protocols, reactivity profile, and applications in pharmaceutical development. The causality behind experimental choices and the importance of self-validating safety systems are emphasized throughout.

Chemical and Physical Properties

Methyl 3-methylenecyclobutanecarboxylate is a clear, colorless liquid.^[2] A thorough understanding of its fundamental properties is the first step in its safe and effective use.

Property	Value	Source
CAS Number	15963-40-3	[3]
Molecular Formula	C ₇ H ₁₀ O ₂	[3]
Molecular Weight	126.15 g/mol	[2][3]
Boiling Point	56-59 °C at 20 Torr	[3]
Predicted Density	1.01±0.1 g/cm ³	[3]
Storage Temperature	2-8°C	[3]


Hazard Identification and GHS Classification


While a specific, publicly available Safety Data Sheet (SDS) for **Methyl 3-methylenecyclobutanecarboxylate** is not readily found, its structural similarity to other methyl esters and cyclic alkenes allows for a presumptive hazard assessment based on the Globally Harmonized System (GHS). The following classifications should be considered provisional and handled with the assumption that the compound is hazardous.

Presumptive GHS Classification:

- Flammable Liquids: Category 3 (H226: Flammable liquid and vapor).[4] Esters of this molecular weight are often flammable.
- Serious Eye Damage/Irritation: Category 2A (H319: Causes serious eye irritation).[5] Many esters are eye irritants.
- Skin Corrosion/Irritation: Category 2 (H315: Causes skin irritation).[5] Prolonged or repeated skin contact should be avoided.
- Specific Target Organ Toxicity (Single Exposure): Category 3 (H335: May cause respiratory irritation).[5] Inhalation of vapors should be minimized.

Hazard Pictograms (Presumptive):

 alt text

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Signal Word: Warning

Hazard Statements:

- H226: Flammable liquid and vapor.[4]
- H315: Causes skin irritation.[5]
- H319: Causes serious eye irritation.[5]
- H335: May cause respiratory irritation.[5]

Precautionary Statements: A comprehensive set of precautionary statements is crucial for the safe handling of this compound.[4][5]

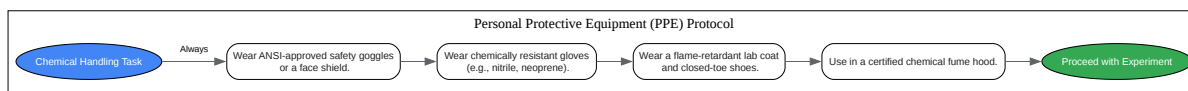
- Prevention: P210, P233, P240, P241, P242, P243, P261, P264, P271, P280
- Response: P303+P361+P353, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362+P364, P370+P378
- Storage: P403+P235, P405
- Disposal: P501

Safe Handling and Storage Protocols

The following protocols are designed to create a self-validating system of safety when working with **Methyl 3-methylenecyclobutanecarboxylate**.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to prevent exposure.



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Caption: PPE workflow for handling **Methyl 3-methylenecyclobutanecarboxylate**.

Engineering Controls

- Ventilation: All manipulations of **Methyl 3-methylenecyclobutanecarboxylate** should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood to minimize inhalation exposure.[6]
- Ignition Sources: Due to its flammability, all sources of ignition, including open flames, hot plates, and spark-producing equipment, must be eliminated from the work area.[4] Use explosion-proof electrical equipment.
- Static Discharge: Take precautionary measures against static discharge by grounding all containers and equipment.

Storage

- Temperature: Store in a refrigerator at 2-8°C.[3]
- Container: Keep the container tightly closed and in a dry, well-ventilated place.[6]
- Incompatibilities: Store away from strong oxidizing agents, strong acids, and strong bases.

Spill and Emergency Procedures

- Minor Spills: For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.

- Major Spills: Evacuate the area and prevent the spread of the spill. If safe to do so, contain the spill. Ensure adequate ventilation.
- Fire: Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish a fire.[4]
Water spray may be used to cool containers.

Reactivity Profile and Synthetic Applications

The synthetic utility of **Methyl 3-methylenecyclobutanecarboxylate** stems from its unique structural motifs. The strained cyclobutane ring can undergo ring-opening reactions, while the exocyclic double bond is susceptible to a variety of addition reactions.

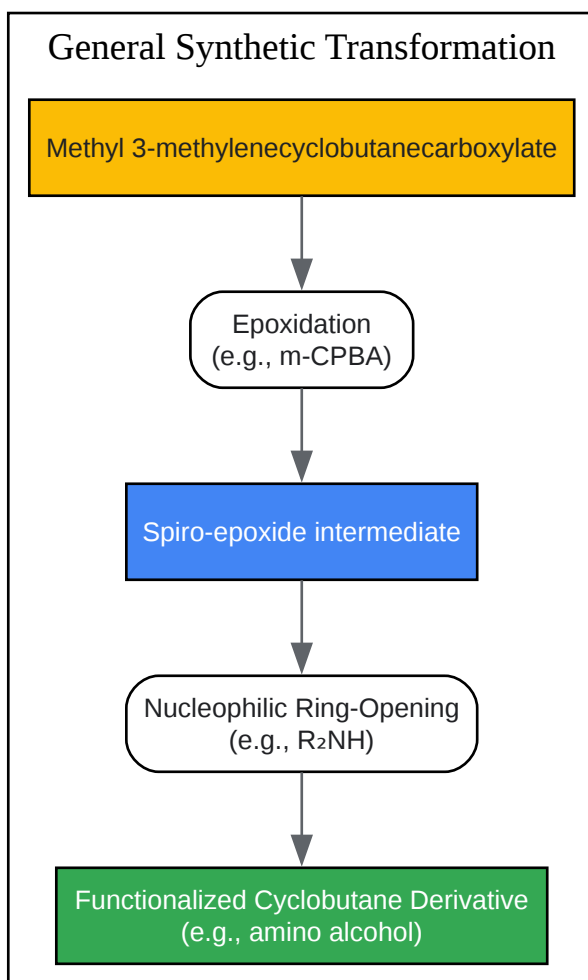
General Reactivity

- Stability: The compound is stable under recommended storage conditions.[7]
- Hazardous Polymerization: Hazardous polymerization is not expected to occur.[6]
- Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.
- Hazardous Decomposition Products: Combustion may produce carbon monoxide and carbon dioxide.[6]

Applications in Pharmaceutical Synthesis

Methyl 3-methylenecyclobutanecarboxylate serves as a key intermediate in the synthesis of novel pharmaceutical compounds. Its rigid, three-dimensional structure is often exploited to introduce specific conformational constraints in drug molecules, which can enhance binding affinity and selectivity for biological targets.[1]

A common synthetic transformation involves the reaction of the exocyclic double bond. For instance, epoxidation followed by nucleophilic ring-opening can generate highly functionalized cyclobutane derivatives.



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Caption: A representative synthetic pathway utilizing **Methyl 3-methylenecyclobutanecarboxylate**.

Experimental Protocols

The following is a general, illustrative protocol for a reaction involving **Methyl 3-methylenecyclobutanecarboxylate**. Note: This is a template and should be adapted based on the specific reaction being performed.

Illustrative Protocol: Epoxidation of **Methyl 3-methylenecyclobutanecarboxylate**

- Preparation:

- Ensure the fume hood is clean and operational.
- Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
- Charge the flask with **Methyl 3-methylenecyclobutanecarboxylate** (1.0 eq) and a suitable solvent (e.g., dichloromethane).
- Reaction:
 - Cool the reaction mixture to 0°C in an ice bath.
 - Dissolve meta-chloroperoxybenzoic acid (m-CPBA, 1.1 eq) in the same solvent and add it to the dropping funnel.
 - Add the m-CPBA solution dropwise to the stirred reaction mixture over 30 minutes, maintaining the temperature at 0°C.
 - Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
- Workup:
 - Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
 - Separate the organic layer and extract the aqueous layer with the solvent.
 - Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purification:
 - Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
- Characterization:
 - Characterize the purified product by NMR, IR, and mass spectrometry.

Spectroscopic Characterization

While a specific spectrum for **Methyl 3-methylenecyclobutanecarboxylate** is not provided in the search results, the expected characteristic peaks are as follows:

- ^1H NMR:
 - Singlet around 3.7 ppm (3H, $-\text{OCH}_3$).
 - Multiplets in the region of 2.0-3.5 ppm corresponding to the cyclobutane ring protons.
 - Signals in the vinylic region (around 4.5-5.0 ppm) for the exocyclic methylene protons ($=\text{CH}_2$).
- ^{13}C NMR:
 - A signal for the ester carbonyl carbon (~ 170 -175 ppm).
 - Signals for the sp^2 carbons of the double bond (~ 100 -150 ppm).
 - Signals for the sp^3 carbons of the cyclobutane ring and the methoxy group.
- IR Spectroscopy:
 - A strong C=O stretch for the ester group around 1730 - 1750 cm^{-1} .[\[8\]](#)
 - C-O stretching vibrations for the ester group around 1100 - 1300 cm^{-1} .[\[9\]](#)
 - A C=C stretch for the double bond around 1640 - 1680 cm^{-1} .
 - C-H stretching vibrations for the sp^3 and sp^2 hybridized carbons.[\[9\]](#)

Conclusion

Methyl 3-methylenecyclobutanecarboxylate is a valuable and reactive intermediate with significant potential in pharmaceutical and chemical synthesis. Its safe and effective use hinges on a thorough understanding of its properties, a robust implementation of safety protocols, and

a well-considered experimental design. This guide provides a foundational framework for researchers to handle this compound responsibly and unlock its synthetic potential.

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